Stereochemical Purity: Defined (S)-Enantiomer Versus Racemic Mixture or (R)-Enantiomer
The target compound is the defined (S)-enantiomer, whereas the racemic mixture (CAS 865233-34-7) is a 1:1 mixture of (S) and (R) forms. The (S)-enantiomer is the active stereoisomer required for the synthesis of potent GPR40 agonists like AMG 837 [1]. The (R)-enantiomer exhibits significantly reduced GPR40 agonism in the final drug candidate [2]. The racemic mixture necessitates additional chiral resolution steps that reduce overall synthetic efficiency. The (3S)-ethyl ester is commercially supplied with defined stereochemistry, eliminating the need for costly chiral separation in downstream synthetic routes [3]. The 1H NMR spectrum (500 MHz, acetone-d6) confirms the structural identity of the (3S)-ethyl ester: δ 8.24 (s, 1H); 7.21 (d, 2H, J=9.5 Hz); 6.78 (d, 2H, J=9.0 Hz); 4.06 (m, 2H); 3.98 (m, 1H); 2.68-2.59 (m, 2H); 1.78 (d, 3H, J=2.5 Hz); 1.75 (t, 3H, J=7.0 Hz) . This spectral signature is distinct from the (R)-enantiomer and racemic mixture and serves as a quality control benchmark for procurement.
| Evidence Dimension | Enantiomeric purity and stereochemical identity |
|---|---|
| Target Compound Data | Defined (S)-enantiomer; 1H NMR (500 MHz, acetone-d6): δ 8.24 (s, 1H), 7.21 (d, J=9.5 Hz, 2H), 6.78 (d, J=9.0 Hz, 2H), 4.06 (m, 2H), 3.98 (m, 1H), 2.68-2.59 (m, 2H), 1.78 (d, J=2.5 Hz, 3H), 1.75 (t, J=7.0 Hz, 3H) |
| Comparator Or Baseline | Racemic mixture (CAS 865233-34-7): 1:1 mixture of (S) and (R) enantiomers; (R)-enantiomer: opposite stereochemistry |
| Quantified Difference | Stereochemical purity: defined (S)-enantiomer vs. 1:1 racemate or opposite (R)-enantiomer |
| Conditions | NMR spectroscopy in acetone-d6; commercial specification typically ≥95% enantiomeric purity |
Why This Matters
Procurement of the defined (S)-enantiomer eliminates the need for chiral resolution steps, reducing synthetic complexity and cost while ensuring the desired biological activity of downstream GPR40 agonists.
- [1] Houze JB, Zhu L, Sun Y, Akerman M, Qiu W, Zhang AJ, Sharma R, Schmitt M, Wang Y, Liu J, Liu J, Medina JC, Reagan JD, Luo J, Tonn G, Zhang J, Lu JY, Chen M, Lopez E, Nguyen K, Yang L, Tang L, Tian H, Shuttleworth SJ, Lin DC. AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorg Med Chem Lett. 2012;22(2):1267-1270. doi:10.1016/j.bmcl.2011.10.118 View Source
- [2] Houze JB, Zhu L, Sun Y, Akerman M, Qiu W, Zhang AJ, Sharma R, Schmitt M, Wang Y, Liu J, Liu J, Medina JC, Reagan JD, Luo J, Tonn G, Zhang J, Lu JY, Chen M, Lopez E, Nguyen K, Yang L, Tang L, Tian H, Shuttleworth SJ, Lin DC. AMG 837: a potent, orally bioavailable GPR40 agonist. Bioorg Med Chem Lett. 2012;22(2):1267-1270. doi:10.1016/j.bmcl.2011.10.118 View Source
- [3] Walker SD, Borths CJ, DiVirgilio E, Huang L, Liu P, Morrison H, Sugi K, Tanaka M, Woo JC, Faul MM. Development of a Scalable Synthesis of a GPR40 Receptor Agonist. Org Process Res Dev. 2011;15(3):570-580. doi:10.1021/op1003055 View Source
